2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one
Description
Chemical Structure and Properties The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: Not explicitly listed; synonyms include STK137217, CHEMBL1565539) is a quinazolinone derivative with a fused bicyclic core. Its molecular formula is C₂₁H₁₈N₆O₂, with a molecular weight of 319.4 g/mol . Key computed properties include:
- XLogP3: 2.9 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 80.7 Ų (suggesting moderate solubility)
- Hydrogen Bond Donor/Acceptor Count: 1 and 6, respectively .
The structure features a 4,7-dimethylquinazolin-2-yl substituent and a 2-furyl group at position 7 of the dihydroquinazolinone scaffold.
The compound is marketed for research purposes, with suppliers like Vitas-M Chemical Limited offering it as a dry powder .
Properties
Molecular Formula |
C22H19N5O2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H19N5O2/c1-12-5-6-15-13(2)24-22(26-17(15)8-12)27-21-23-11-16-18(25-21)9-14(10-19(16)28)20-4-3-7-29-20/h3-8,11,14H,9-10H2,1-2H3,(H,23,24,25,26,27) |
InChI Key |
UYIDEMXOMBUFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and furyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazoline derivatives.
Scientific Research Applications
2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related quinazolinone derivatives is presented below, focusing on substituents, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity The 2-furyl group in the target compound may confer distinct electronic properties compared to halogenated or methoxy-substituted analogs. Furans are known for their electron-rich aromatic systems, which can enhance interactions with enzymes like monoamine oxidases (MAOs) . 4,7-Dimethylquinazolinyl substituents likely improve steric complementarity in hydrophobic binding pockets, as seen in kinase inhibitors .
However, the absence of a nitro group in the target compound may mitigate this risk .
Pharmacological Potential Analogs such as 2-phenyl-7,8-dihydroquinazolin-5(6H)-ones exhibit inhibitory effects on MAO and kinases, suggesting neuroprotective or anticancer applications . The target compound’s furyl and dimethylquinazolinyl groups position it as a candidate for similar mechanistic studies.
Biological Activity
The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, recognized for its diverse biological activities. Its unique structure, which features a quinazolinone core with a furan substituent and specific methyl groups, suggests potential therapeutic applications in various fields, including oncology and neurology.
Structural Characteristics
The compound's structure can be broken down as follows:
- Quinazolinone Core : A bicyclic system that includes a benzene and an imidazole ring.
- Furan Substituent : Contributes to the compound's reactivity and biological interactions.
- Methyl Groups : Located at positions 4 and 7 of the quinazoline ring, enhancing biological activity compared to simpler analogs.
Biological Activities
Quinazoline derivatives are known for their wide range of biological activities. The specific compound has been evaluated for several key therapeutic effects:
- Anticancer Activity : Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation. The compound may exert its effects through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence suggesting that quinazoline derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), making them potential candidates for treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Properties : Some studies indicate that quinazoline derivatives possess antimicrobial activity, potentially making them useful in combating bacterial infections.
The biological activity of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or neurodegeneration, such as AChE and various kinases.
- Molecular Docking Studies : These studies have provided insights into how the compound binds to its targets, revealing potential pathways for therapeutic intervention .
Research Findings
Recent studies have evaluated the compound's efficacy and safety profile:
Comparative Analysis with Similar Compounds
The following table compares 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one with other quinazoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Methylpiperazin-1-yl)quinazoline | Contains a piperazine ring | Anticancer |
| 2-Aminoquinazoline | Simple amino substitution | Antimicrobial |
| 7-Methylquinazoline | Methyl group on quinazoline | Enzyme inhibition |
Case Studies
- Alzheimer's Disease Models : In studies targeting Alzheimer's disease, compounds similar to 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one demonstrated dual inhibition of AChE and MAO-B, which are critical in managing cholinergic deficits in neurodegeneration .
- Cancer Cell Lines : The compound has been tested against various cancer cell lines where it exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
